

# dihydroergotoxine mesylate alpha-adrenoceptor antagonist

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## Compound Focus: Dihydroergotoxine Mesylate

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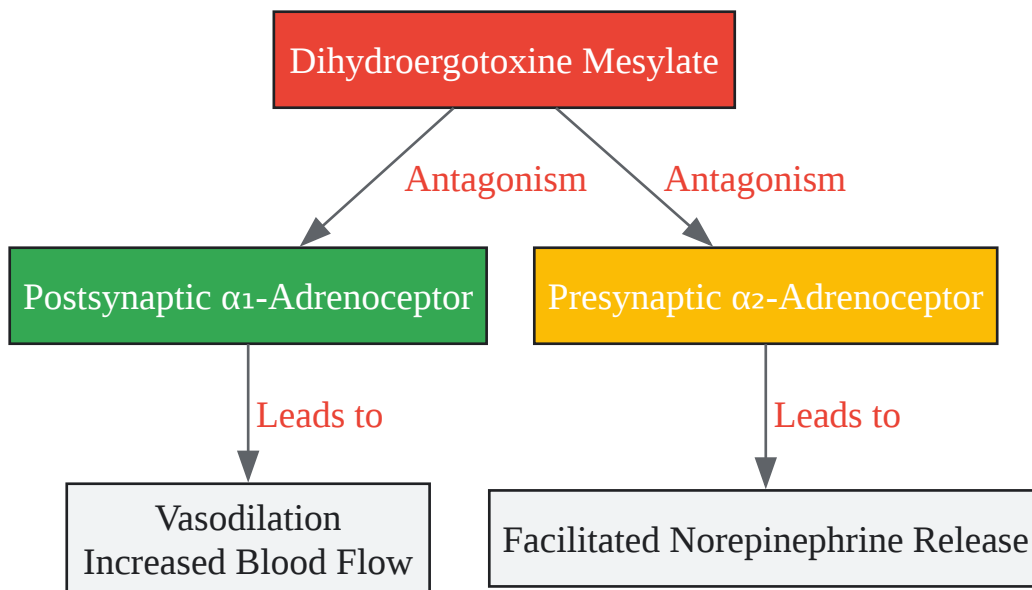
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## Core Mechanism of Action and Receptor Profile

**Dihydroergotoxine mesylate** (also known as ergoloid mesylate or co-dergocrine) is a mixture of dihydrogenated ergot alkaloids. Its key pharmacological action is the **dual blockade of both presynaptic ( $\alpha_2$ ) and postsynaptic ( $\alpha_1$ ) adrenoceptors** [1].

- **Postsynaptic  $\alpha_1$ -antagonism:** This action leads to vasodilation and is thought to contribute to increased blood flow, including cerebral blood flow [2] [1].
- **Presynaptic  $\alpha_2$ -antagonism:** By blocking these autoreceptors, the drug facilitates the evoked release of norepinephrine (noradrenaline) from nerve terminals [3] [1].

This dual action is summarized in the diagram below:



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*Dihydroergotoxine mesylate's dual alpha-adrenoceptor antagonism.*

Beyond its alpha-adrenergic effects, **dihydroergotoxine mesylate** exhibits a complex **mixed agonist/antagonist profile** at several other receptor systems, which contributes to its overall pharmacological effect [2] [1].

- **Dopamine Receptors:** It has mixed properties at both D1 (mediating stimulation of adenylate cyclase) and D2 receptors (mediating inhibition of neurotransmitter release) [1].
- **Serotonin (5-HT) Receptors:** It also demonstrates mixed agonist/antagonist properties at serotonin receptors [2] [1].

## Quantitative Receptor Interactions and Pharmacological Data

The table below summarizes the key receptor interactions and selected quantitative data available for **dihydroergotoxine mesylate**.

Target / Parameter	Interaction / Value	Context / Experimental Model
Alpha Adrenoceptors	Antagonist ( $\alpha_1$ & $\alpha_2$ ) [1]	Rat cerebral cortex; Blocks NA-induced cAMP increase & facilitates evoked NA release [1].
Dopamine Receptors	Mixed Agonist/Antagonist [2] [1]	Rat striatum; affects D1 (AC stimulation) & pre/postsynaptic D2 receptors [1].
Serotonin Receptors	Mixed Agonist/Antagonist [2] [1]	Rat hippocampus (5-HT sensitive AC) & cortex (presynaptic 5-HT autoreceptors) [1].
Oral Bioavailability	Very low (~25% absorbed, 0.07-0.14%) [2] [4]	Extensive first-pass metabolism [2].
Protein Binding	~81% [2]	High degree of plasma protein binding.
Elimination Half-life	Plasma: ~3.5 hrs; Terminal: ~13 hrs [2]	

## Experimental Evidence and Clinical Correlations

The adrenergic and other receptor interactions translate into measurable experimental and clinical outcomes.

- **Experimental Model - Isolated Vessels:** In an *in vitro* study using the intestine mesenteric artery preparation, **dihydroergotoxine mesylate** inhibited the vasoconstrictor response to electrical stimulation of periarterial nerves, confirming its postsynaptic alpha-blocking activity. Concurrently, it increased the outflow of norepinephrine, evidencing its presynaptic  $\alpha_2$ -blocking effect [3].
- **Clinical Correlation - Sialorrhea in Parkinson's Disease:** The alpha-adrenergic blocking action is the proposed mechanism for its efficacy in treating sialorrhea (excessive drooling). Saliva production is primarily under cholinergic control, but its secretion is modulated by sympathetic input via alpha-adrenoceptors. Blocking these receptors can reduce salivary flow [5] [6]. A 2019 randomized controlled trial demonstrated that a dose of **2.5 mg twice daily** significantly reduced sialorrhea scores in Parkinson's patients without significant adverse effects [5]. A 2025 study confirmed the mid-to-long term efficacy of this regimen over 24 weeks [6].

## Methodological Note: Analytical Challenges

The analysis of **dihydroergotoxine mesylate** in pharmaceutical formulations like sustained-release tablets can be challenging due to excipients like carbomer, which create high-viscosity solutions. A 2023 patent describes a pretreatment method using a sodium chloride solution to cause carbomer to precipitate, effectively reducing viscosity and allowing for more reliable analysis via high-performance liquid chromatography (HPLC) [7].

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